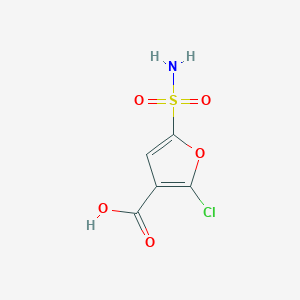
(4-Amino-3-(trifluoromethyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.
Mecanismo De Acción
Target of Action
The primary targets of (4-Amino-3-(trifluoromethyl)phenyl)methanol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(trifluoromethyl)phenyl)methanol can be achieved through several methods. One common approach involves the reduction of (4-Amino-3-(trifluoromethyl)phenyl)ketone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (4-Amino-3-(trifluoromethyl)phenyl)ketone or aldehyde.
Reduction: Formation of (4-Amino-3-(trifluoromethyl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Amino-3-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-(trifluoromethyl)phenyl)ketone
- (4-Amino-3-(trifluoromethyl)phenyl)amine
- (4-(Trifluoromethyl)phenyl)methanol
- (4-(Trifluoromethyl)phenol)
Uniqueness
(4-Amino-3-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
[4-amino-3-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUQUDVBZZCGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(5-methylthiophene-2-carbonyl)piperazine](/img/structure/B2562638.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)
![(2E)-4-(dimethylamino)-N-{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-N-methylbut-2-enamide](/img/structure/B2562645.png)


![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)

![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2562655.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/new.no-structure.jpg)
![(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one](/img/structure/B2562659.png)

